4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide
Overview
Description
4-Methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is a chemical compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through the cyclization of appropriate precursors such as enaminonitriles or aminotriazoles[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ...[{{{CITATION{{{_2{Novel variants of the multicomponent reaction for the synthesis of 1,2 ...](https://link.springer.com/article/10.1007/s10593-020-02773-7).
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol in the presence of a base.
Coupling with Benzenecarboxamide: The final step involves the coupling of the triazolopyridine core with benzenecarboxamide under suitable reaction conditions, often using coupling reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or alkoxides replace functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methanol (CH3OH), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkoxy-substituted compounds, halogenated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a candidate for drug development. Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways or modulate biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines
1,2,4-Triazolo[1,5-a]pyridines
1,2,4-Triazolo[1,5-a]pyrimidine derivatives
Uniqueness: 4-Methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide stands out due to its specific structural features, such as the presence of the methoxy group and the benzenecarboxamide moiety, which contribute to its unique biological and chemical properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications highlight its importance in advancing research and development in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
4-methoxy-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-20-11-6-4-10(5-7-11)14(19)17-12-3-2-8-18-13(12)15-9-16-18/h2-9H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVLAFTCKGCTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CN3C2=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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